Journal Name:Journal of Functional Foods
Journal ISSN:1756-4646
IF:5.223
Journal Website:http://www.journals.elsevier.com/journal-of-functional-foods/
Year of Origin:2009
Publisher:Elsevier Ltd
Number of Articles Per Year:578
Publishing Cycle:
OA or Not:Not
Effect of explicit frames on the sensitivity and acceptance of mealworm in protein shake
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-21 , DOI: 10.1016/j.foodqual.2023.104924
Edible insects are a potential sustainable food material. However, lowering the consumers’ perceived barriers to entomophagy is still a challenge. This study aimed to explore the development of an insect-incorporated protein shake and to analyze the impact of frames constructed by different explicit information on the consumers' sensory perception and acceptance of this food. A total of 243 consumers were recruited and randomly assigned to one of the three test groups. “No frame” group evaluated all of the samples in a blind condition. “Healthy frame” group and “sustainable eating frame” group were each exposed to a video clip emphasizing either the importance of healthy eating or sustainable eating, respectively, prior to sensory evaluation. All consumers tasted protein shake samples to measure the mealworm powder detection threshold (DT), consumer rejection threshold (CRT), and taste acceptance for the protein shake, which varied in the concentration of mealworm powder (DT, 2–8%; CRT & Liking, 3–15%). Finally, consumers filled out questionnaires on food-related attitudes. The results showed that the mealworm CRT was identified only in the no frame group (CRT, 14.6%). The other groups preferred samples with mealworms more or equally over control samples in all concentration ranges. DT results suggested that priming with a sustainable eating framework may induce consumers to be less sensitive to mealworm flavor and to view the higher concentration of mealworm powder in protein shakes more positively. FNS-neutral consumers were significantly affected by the explicit information, which was not observed for the consumers who were relatively neophilic or neophobic.
Detail
Food from waste: The effect of information and attitude towards risk on consumers' willingness to pay
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.foodqual.2023.104945
Circular economy is presented in the agri-food industry as a new paradigm that could alleviate the food waste alarming problem by reintegrating the industry’s waste into the food chain. However, more needs to be done to better understand how to improve social acceptability of food product made waste. This research first tests the effect of the level of innovation as well as the attitude towards risk of consumers on the willingness to pay for upcycled food products. The study then examines the effect of information and informational framing to better understand the most important factors in consumer evaluation of these products’ prices. Finally, we measure inattention bias in participants' responses to assess the quality of the study data. To achieve these objectives, 1,014 participants were recruited to take part in the study by randomly completing one of three variations of the questionnaire, varying each in the level of innovation: incremental, disruptive and radical innovation. The results show that consumers' willingness to pay for circular food products is lower than their conventional counterparts and that risk-averse individuals are willing to pay less for these products than risk-taking individuals. Furthermore, positive (negative) information on the circular economy can improve (deteriorate) the willingness to pay of risk-averse (risk-taking) individuals. Finally, positive information formulated in an environmental or health context has a greater effect on the willingness to pay for upcycled foods than those centered on the economy.
Detail
A virtual reality – 16th Sensometrics Meeting 2022
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-30 , DOI: 10.1016/j.foodqual.2023.104907
Abstract not available
Detail
Aligning cultivated meat with conventional meat consumption practices increases expected tastefulness, naturalness, and familiarity
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.foodqual.2023.104911
Cultivated meat could help alleviate ethical and environmental concerns in the current food system, but its success as a viable alternative to conventional meat depends partly on how consumers perceive it. We extend previous studies to determine how different frames used to communicate cultivated meat affect consumers’ attitudes and willingness to try, buy, and replace conventional meat with cultivated meat. A pre-registered study (1094 participants; UK) compared differences between a consumption frame that aligned the product with conventional consumption practices, a production frame that focused on how cultivated meat is produced, and a general alternative food frame that placed it in the backdrop of novel foods. We also tested whether perceived product traits such as naturalness, familiarity, and tastefulness mediated the differences between frames. We found that the consumption frame promoted more favorable attitudes and willingness toward cultivated meat than the production frame. These differences occurred because participants perceived cultivated meat as more natural, familiar, and tasty when presented with the consumption frame. We also found differences between frames (consumption, production, general alternative food) in all perceived product traits. The results corroborate the benefits for consumer appraisal of aligning cultivated meat with conventional consumption practices and the risks of referring only to how it is produced. Perceived taste had the strongest indirect effect across all outcome variables, but perceived naturalness and familiarity were also significant. Overall, the findings reinforce the importance of carefully framing and communicating about cultivated meat with prospective consumers, and considering the perceived naturalness, familiarity, and taste of the product.
Detail
Assessing food-evoked emotions using functional magnetic resonance imaging: A systematic review
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-04-23 , DOI: 10.1016/j.foodqual.2023.104877
Research on food-related emotions has increased over the decades. Advances in functional magnetic resonance imaging (fMRI) have made it possible to investigate the neural mechanisms of food-evoked emotional responses to various food-related sensory stimuli. A systematic review of the literature was conducted on studies using fMRI to track brain activations involved in food-induced pleasantness, liking, wanting, craving, disgust and other negative emotions. 52 articles were included, of which 39 reported on food-induced pleasantness, 9 reported on food craving/wanting, 15 reported on food-induced negative emotions and some of the articles included investigations of both positive and negative emotions. Brain areas involved in the processing of food-induced positive (e.g., pleasantness) and negative (e.g., disgust) emotions are highlighted. The orbitofrontal cortex (OFC) was thought to be the region most likely to be associated with food pleasantness, but it was also involved in food-induced negative emotions. Activations in the amygdala and insula were more often common for negative than positive food-induced emotions. Moreover, future issues are discussed, including standardized food stimuli, advanced fMRI analysis approaches such as functional connectivity, and multivariate pattern analyses. Despite some limitations, fMRI provides a unique opportunity to assess cortical and deep brain structures that are involved in the processing of food-related emotional experiences.
Detail
The effect of perceived odour edibility induced via conditioning on olfactory habituation
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-04-18 , DOI: 10.1016/j.foodqual.2023.104876
Previous research shows that edibility (top-down feature) could modulate olfactory habituation, as habituation follows a different trend for food or non-food odours. However, the impact of bottom-up features of the stimuli (e.g., trigeminality) cannot be ruled out. To minimize such influences, in the present experiment, forty-four participants completed a habituation paradigm while being presented with the same odour (i.e., vanilla) that could be associated both to food and non-food stimuli. In the conditioning phase, participants were exposed to the vanilla odour coupled either with food (edible group) or with non-food pictures (non-edible group). The conditioning protocol affected the perceived edibility of the vanilla odour, namely the edible group rated the odour significantly more edible than the non-edible group. In the habituation phase, participants were exposed to the same vanilla odour in a block of 20 trials. They rated the perceived odour intensity and pleasantness after each trial. Linear mixed-effects models showed that the odour intensity decreased over time only in the non-edible group. While the pleasantness decreased in both groups. Our findings show that, when minimizing the influence of other possible olfactory features (e.g., trigeminality, pleasantness), odour edibility modulates olfactory habituation.
Detail
Comparing the imagined consumption of sweet and savoury food on sensory-specific satiety
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-29 , DOI: 10.1016/j.foodqual.2023.104930
Repeated imagined consumption of food has become an intriguing and novel means to reduce, and thereby manage, appetite. However, it is thus far unknown how the sensory-specific satiation derived from imagined consumption transfers from food of one taste to another. This work presents two online studies (n = 748). The first study was a follow-up on a previous series of experiments on sweet food, now investigating sensory-specific appetite responses to savoury food. Participants were randomly assigned to imagine the consumption of depicted food items for either 3 or 30 trials, with appetite being assessed before and after the experimental manipulation. Akin to the previous experiments, savoury-specific appetite increased after 3 trials and showed no change (compared to baseline) after 30 trials. However, none of the two conditions had a statistically significant effect on general appetite. The second study compared the satiation transferability between 30 trials of imagined consumption of sweet to savoury food and vice versa. The data indicated that satiating on sweet food may transfer more readily to savoury food than the other way around. Collectively, these studies suggest that, in the context of imagined consumption, sweet and savoury food are equivalent in modulating the respective taste-specific appetites, while sweet food has a higher capacity to modulate general appetite as well as the appetite for food not consumed.
Detail
Comparison of descriptive analysis and flash profile by naïve consumers and experts on commercial milk and yogurt products
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.foodqual.2023.104946
Flash profile (FP), a ranking-based consumer-oriented method, has been studied as a rapid consumer profiling method that can be used as an alternative to conventional descriptive analyses, which require significant time, cost, and effort to get results. However, few studies have compared conventional profiling methods for different FP panel groups. In this study, we investigated the similarities between three methodologies, conventional descriptive analysis, FP by consumers, and FP by experts, on two commercial products: milk and yogurt. The results showed minor qualitative differences in the sensory attributes generated by the assessors between the three methodologies. The expert groups used terms related to product-specific attributes, whereas consumers used less specific terms. However, the overall results of the sample configurations and RV coefficients of the three methodologies were similarly high, ranging from 0.92 to 0.97 for both sample sets. These results highlight the applicability of FP when conducted with experts and consumers. This study showed that consumer and expert panels generated comparable sample configuration results using FP compared to the descriptive analysis conducted by trained panelists in two food matrices.
Detail
The kids are not all the same – Heterogeneity in children’s snack purchase behavior
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-06-01 , DOI: 10.1016/j.foodqual.2023.104906
The objective of the present study is to investigate the impact of brand and price on children’s purchase decisions in the snack market. It examines the role of nutritious snacks in children’s autonomous snack purchases and determines whether fast food branding can motivate the perception of rather nutritious snacks. It also considers child-specific characteristics to analyze the impact of brand and price on children’s purchase decisions. The study included an incentive-compatible purchase experiment with primary school children aged 7 to 10 years, a questionnaire, and a cognitive test measuring children’s context-related understanding of quantities. Three different food attributes were considered: snacks differing in healthiness, brand, and price. In the final analysis, 123 children were included. Data were analyzed using multinomial logit model, mixed logit model, and latent class analysis. The study highlights the heterogeneity of children as autonomous consumers in the snack market. Our results show that some children’s snack choice is positively influenced by their overall preferences for a snack option, and children’s price responsiveness is moderated by their cognitive abilities and age, while branding of a popular fast food brand has no positive influence on children’s (healthier) snack choices. We conclude that a multifaceted approach is required to encourage children to choose healthier snack options, including targeted price interventions (e.g. for older children) as well as measures that improve the quality and variety of healthier choices.
Detail
The interplay of hedonic appetite and attentional abilities is linked to poorer dietary self-control: Two studies on young adults living in cities
Journal of Functional Foods ( IF 5.223 ) Pub Date: 2023-05-16 , DOI: 10.1016/j.foodqual.2023.104889
Voluntary attention supports dietary self-control, while hedonic appetite impairs it. However, hedonic processing of foods consumes voluntary attention. We therefore checked whether the interaction between hedonic appetite and attentional abilities is associated with poorer dietary self-control. Using the Power of Food Scale (PFS) we measured hedonic appetite in two samples of young adults living in cities. In Study 1 (380 participants) poor dietary self-control and attentional abilities were measured by the Uncontrolled Eating subscale of Three-Factor Eating Questionnaire and the Attentional Control Scale, respectively. In Study 2, 49 participants rated the healthiness and tastiness of foods. In the incentivized series of computerized trials, dietary self-control was defined as choosing a healthier over a tastier food item. Attentional abilities were computed as the ratio of mean to standard deviation of response time in a memory task check (a presented digit was checked against a memorized digit). The interaction between the PFS and attentional abilities was associated with poorer dietary self-control (Studies 1–2). The strength of the positive association between attentional abilities and self-control decreased with a PFS score, with no association (Study 1) and the negative association (Study 2) for high-PFS individuals. The strength of the negative association between the PFS and dietary self-control increased with attentional abilities, with no association for individuals with low attentional abilities in Study 2. The interplay between attentional skills and hedonic appetite can be harmful for dietary self-control in young adults. If hedonic appetite is strong enough, attentional abilities may be unfavorable for dietary self-control.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 FOOD SCIENCE & TECHNOLOGY 食品科技2区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.10 48 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://ees.elsevier.com/jff/
Submission Guidelines
https://www.elsevier.com/journals/journal-of-functional-foods/1756-4646/guide-for-authors
Reference Format
https://www.elsevier.com/journals/journal-of-functional-foods/1756-4646/guide-for-authors
Collection Carrier
Original research articles, review papers, perspective commentaries and opinion pieces, and rapid communications.